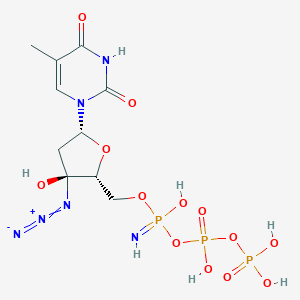

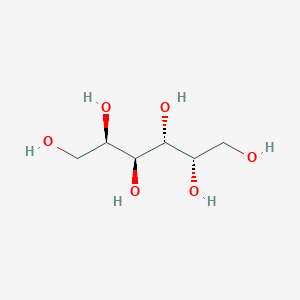

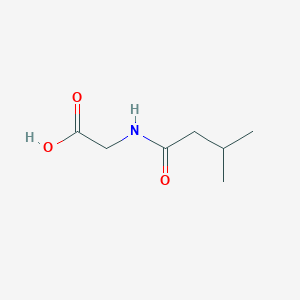

![molecular formula C19H14 B134955 2-メチルベンゾ[a]アントラセン CAS No. 2498-76-2](/img/structure/B134955.png)

2-メチルベンゾ[a]アントラセン

説明

科学的研究の応用

2-Methylbenz[a]anthracene is widely used in scientific research due to its carcinogenic properties. Some of its applications include:

Chemistry: Studying the reactivity and stability of polycyclic aromatic hydrocarbons.

Biology: Investigating the mechanisms of carcinogenesis and mutagenesis.

Medicine: Developing cancer models for testing potential anti-cancer drugs.

Industry: Used as a reference compound in environmental monitoring and pollution studies

作用機序

Target of Action

2-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets T helper lymphocytes . These cells play a crucial role in the immune response by helping other white blood cells function optimally.

Mode of Action

The compound interacts with its targets, leading to suppression of the mitogenic response and reduced expression of the high-affinity receptor for interleukin 2 . This interaction results in changes in the immune response, potentially leading to immunosuppression.

Biochemical Pathways

2-Methylbenz[a]anthracene affects several biochemical pathways. It is metabolized by microsomal mixed function oxidases, leading to the formation of various metabolites . These include 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene, 3-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene, 4-hydroxy-7,12-dihydrodihydroxymethylbenz[a]anthracene, and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz[a]anthracene . These metabolites can further interact with DNA and other cellular components, leading to downstream effects.

Pharmacokinetics

It is known that the compound is metabolized by the liver and can bind covalently to dna .

Result of Action

The molecular and cellular effects of 2-Methylbenz[a]anthracene’s action are complex and can lead to various outcomes. One significant effect is the potential for DNA damage due to the formation of covalent bonds between the compound’s metabolites and DNA . This can lead to mutations and potentially contribute to carcinogenesis.

生化学分析

Biochemical Properties

2-Methylbenz[a]anthracene is metabolized by human aldo-keto reductases (AKRs), specifically AKR1A1 and AKR1C1-AKR1C4 . These enzymes catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . Many human AKRs also catalyze the NADPH-dependent reduction of the o-quinone products to air-sensitive catechols, exacerbating reactive oxygen species (ROS) formation .

Cellular Effects

The cellular effects of 2-Methylbenz[a]anthracene are primarily observed in neuronal cells. Exposure to this compound has been associated with oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes . It has also been linked to a decrease in cell viability and neuronal injury .

Molecular Mechanism

The molecular mechanism of 2-Methylbenz[a]anthracene involves its interaction with various biomolecules. It is metabolized by AKRs to form o-quinones, which are reactive and can form adducts . These o-quinones are also redox-active and can enter into futile redox cycles to amplify ROS formation .

Temporal Effects in Laboratory Settings

The effects of 2-Methylbenz[a]anthracene change over time in laboratory settings. For example, in a study involving mouse hippocampal neuronal cells, the cell viability reduced with an increase in exposure time . After the fifth day of treatment, the percentage viability reduced significantly .

Dosage Effects in Animal Models

The effects of 2-Methylbenz[a]anthracene vary with different dosages in animal models. In a study involving rats, it was found that benz[a]anthracene administration led to a corresponding reduction in weight gain and inhibition of hematopoiesis with an increase in doses .

Metabolic Pathways

2-Methylbenz[a]anthracene is involved in metabolic pathways that involve AKRs. These enzymes catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . Many human AKRs also catalyze the NADPH-dependent reduction of the o-quinone products to air-sensitive catechols .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenz[a]anthracene typically involves the Friedel-Crafts alkylation of benz[a]anthracene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production methods for 2-Methylbenz[a]anthracene are not well-documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial-scale synthesis.

化学反応の分析

Types of Reactions

2-Methylbenz[a]anthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid, nitric acid, or halogens under controlled conditions.

Major Products

Oxidation: Quinones and hydroxylated derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

類似化合物との比較

2-Methylbenz[a]anthracene is similar to other methylated benz[a]anthracene derivatives, such as:

7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic activity and used in cancer research.

12-Methylbenz[a]anthracene: Exhibits similar carcinogenic properties but with different reactivity and biological effects.

7-Methylbenz[a]anthracene: Less potent compared to 7,12-Dimethylbenz[a]anthracene but still used in immunosuppression studies.

The uniqueness of 2-Methylbenz[a]anthracene lies in its specific methylation pattern, which influences its reactivity and biological activity, making it a valuable compound for targeted research .

特性

IUPAC Name |

2-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-14-8-9-17-11-15-4-2-3-5-16(15)12-19(17)18(14)10-13/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRFYYVRSILJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC4=CC=CC=C4C=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179698 | |

| Record name | 2-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-76-2 | |

| Record name | 2-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenz(a)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenz[a]anthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenz[a]anthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9U5XDR8XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the structure of 2-Methylbenz[a]anthracene relate to its carcinogenic activity compared to other benz[a]anthracene derivatives?

A: 2-Methylbenz[a]anthracene exhibits lower carcinogenic activity compared to other monomethylbenz[a]anthracenes, such as 1-Methylbenz[a]anthracene. Research suggests this difference in activity might be linked to the molecular shape of 2-MBA. X-ray crystallography studies revealed minimal deviations from planarity in the 2-MBA molecule, with the benzo-ring A slightly inclined at approximately 2 degrees to the anthracene moiety [, ]. This contrasts with the more pronounced non-planar structure observed in 1-MBA. The flatter conformation of 2-MBA could influence its interaction with biological targets, potentially explaining its reduced carcinogenic potency.

Q2: What is known about the bond lengths within the 2-Methylbenz[a]anthracene molecule?

A: High-resolution X-ray crystallography studies have provided detailed insights into the bond lengths within the 2-Methylbenz[a]anthracene molecule [, ]. As expected for this class of compounds, the shortest C-C bond is located at the K-region (C(5)-C(6) = 1.330(3) Å). Interestingly, three other bonds also exhibit shorter lengths: C(8)-C(9) = 1.347(4) Å, C(10)-C(11) = 1.353(3) Å, and the M-region bond C(3)-C(4) = 1.359(4) Å. These bond lengths, particularly the shortened M-region bond, could be relevant for understanding the reactivity and metabolic transformations of 2-MBA within biological systems.

Q3: Are there differences in the tumor-initiating activity of benz[a]anthracene derivatives when substituted with methyl or fluorine at specific positions?

A: Research indicates a significant difference in tumor-initiating activity between methyl- and fluorine-substituted benz[a]anthracenes []. Specifically, methyl substitution at the 7 and 7,12 positions of benz[a]anthracene leads to a much greater increase in tumorigenic activity compared to fluorine substitution at the same positions. For example, 7,12-Dimethylbenz[a]anthracene is significantly more potent than 7,12-Difluorobenz[a]anthracene. This suggests that the size and electronic properties of the substituent at these key positions play a crucial role in modulating the carcinogenic potential of these compounds.

Q4: How does the position of a fluorine substituent influence the tumor-initiating activity of methylbenz[a]anthracene derivatives?

A: Studies on fluorine-substituted methylbenz[a]anthracene derivatives have shown that the position of the fluorine atom significantly impacts tumor-initiating activity []. For instance, introducing a fluorine atom at the 5-position of either 7-Methylbenz[a]anthracene or 12-Methylbenz[a]anthracene drastically reduces their tumorigenic activity. This observation highlights the importance of understanding the specific structural features and their influence on the biological activity of these compounds.

Q5: Are there improved synthetic methods for producing 2-Methylbenz[a]anthracene?

A: Yes, research has led to the development of an improved synthesis method for 2-Methylbenz[a]anthracene [, ]. While the specific details of this improved method are not provided in the abstracts, it suggests advancements in synthetic organic chemistry have been made to achieve a more efficient and potentially scalable production of this compound for research purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

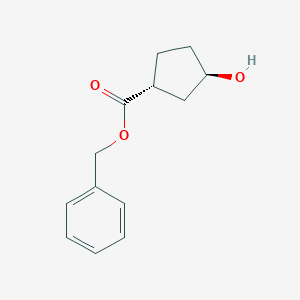

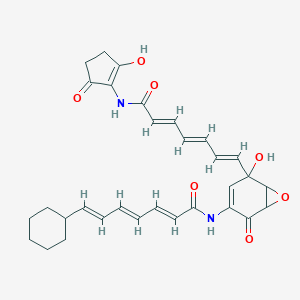

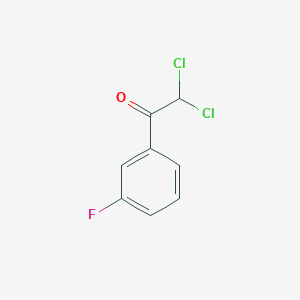

![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)